molecular formula C20H19Cl2N3O2 B4952974 1-(2,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(2,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4952974
M. Wt: 404.3 g/mol
InChI Key: JUYQIRYAXHGLRP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a phenylpiperazine moiety, and a pyrrolidine-2,5-dione core. Such compounds are often studied for their potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the Phenylpiperazine Moiety: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potential pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction Pathways: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
  • 1-(2,4-Dichlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Uniqueness

1-(2,4-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the phenylpiperazine moiety, in particular, could influence its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2/c21-14-6-7-17(16(22)12-14)25-19(26)13-18(20(25)27)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQIRYAXHGLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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